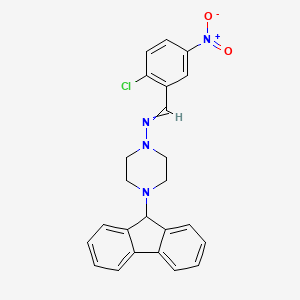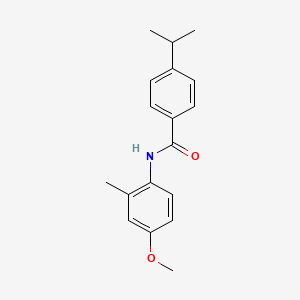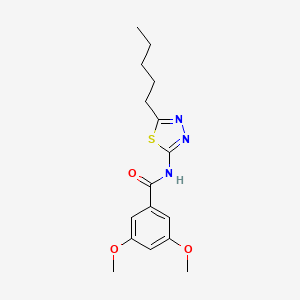
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine compounds involves multi-step chemical reactions including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, showcases a synthesis process from dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006). The structural confirmation of synthesized compounds is often done using IR and NMR spectroscopy techniques.
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives reveals various conformational and interactional insights. For instance, a study on 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine showed the piperazine ring adopting a slightly distorted chair conformation, with specific torsion angles indicating the spatial arrangement of nitro groups relative to the piperazine and benzene rings (Kavitha et al., 2013).
Chemical Reactions and Properties
The reactivity of piperazine compounds is influenced by their functional groups. For example, Mn(II) and Zn(II) complexes with piperazine moiety Schiff-base ligands demonstrated potential therapeutic activity and antibacterial properties, indicating the versatility of piperazine derivatives in chemical reactions and their applications (Keypour et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the applicability of a compound. The crystal structure of related compounds often reveals significant details about molecular interactions and stability. For example, the crystal packing of certain piperazine derivatives is stabilized by weak intermolecular interactions, which are pivotal for determining solubility and melting points (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine and related compounds, such as reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, are fundamental for their application in synthetic chemistry and potential pharmacological use. Studies like the synthesis and characterization of Mn(II) and Zn(II) complexes highlight the chemical versatility and potential application areas of these compounds (Keypour et al., 2017).
Propiedades
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c25-23-10-9-18(29(30)31)15-17(23)16-26-28-13-11-27(12-14-28)24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-10,15-16,24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKZMLRJNEDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC(=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-amino-2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4735862.png)
![2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735874.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![2-(3,4-dimethylphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4735882.png)
![3-[(2-ethylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4735889.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4735898.png)

![N-(4-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4735907.png)
![5-{[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4735912.png)


![N-cycloheptyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4735924.png)
![4-ethyl-7-methyl-5-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B4735932.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4735945.png)